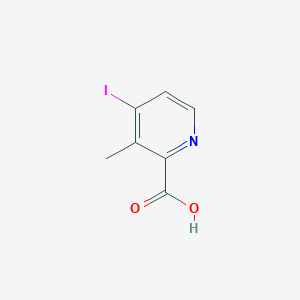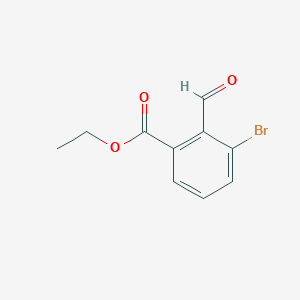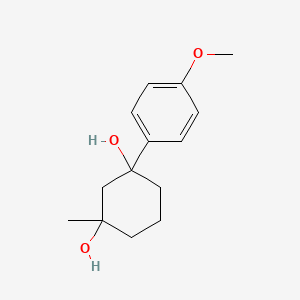
Hexacosyl tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosyl tetracosanoate is a long-chain ester compound with the molecular formula C50H100O2. It is composed of hexacosanol and tetracosanoic acid, forming an ester bond. This compound is known for its unique physicochemical properties, including a high molecular weight and significant flexibility due to its numerous rotatable bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosyl tetracosanoate can be synthesized through esterification reactions. One common method involves the reaction of hexacosanol with tetracosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, this compound can be produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water formed during the esterification. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosyl tetracosanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester bond can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hexacosanol and tetracosanoic acid.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexacosyl tetracosanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of hexacosyl tetracosanoate involves its interaction with cellular membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Hexacosyl tetracosanoate can be compared with other long-chain esters such as:
- Hexacosyl acetate
- Octacosyl acetate
- Docosyl tetracosanoate
Uniqueness
This compound is unique due to its specific combination of hexacosanol and tetracosanoic acid, which imparts distinct physicochemical properties. Its high molecular weight and flexibility make it suitable for specific industrial and research applications .
List of Similar Compounds
- Hexacosyl acetate
- Octacosyl acetate
- Docosyl tetracosanoate
- Eicosyl ferulate
- Docosyl caffeate
Propriétés
Numéro CAS |
121878-03-3 |
|---|---|
Formule moléculaire |
C50H100O2 |
Poids moléculaire |
733.3 g/mol |
Nom IUPAC |
hexacosyl tetracosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
Clé InChI |
IMCKMHHQCQXGSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)


![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)


